Isoindoline-2-carbonyl)-6-(trifluoromethyl)pyridin-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

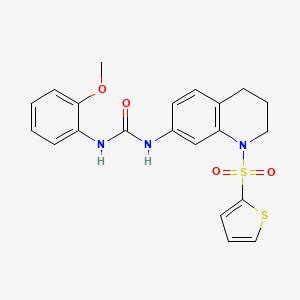

Isoindolines are an important family of compounds present in a wide array of bioactive molecules . They are characterized by a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing ring . The trifluoromethyl group is often applied to materials, pesticides, and pharmaceuticals, which can enhance the polarity, stability, and lipophilicity .

Synthesis Analysis

An efficient method of synthesizing 2-trifluoromethylindoles from indoles with easy-to-handle, cheap, and low-toxic CF3SO2Na under metal-free conditions has been described . This method selectively introduces trifluoromethyl to indoles on the C2 position . Another method for the synthesis of isoindoline derivatives was developed based on a domino reaction involving a donor-acceptor cyclopropane containing a bromomethyl group in the ortho position of the aromatic substituent and structurally varied primary amines .Molecular Structure Analysis

The geometric structure of the isoindoline-1,3-dione and its theoretical compound (from molecular modeling) were analyzed and compared, finding a close correlation . The formation of the C6–H6···O19 interaction could be responsible for the non-negligible out of phenyl plane deviation of the C19 methoxy group .Chemical Reactions Analysis

The reaction of cyclopropane containing an aromatic fragment with a bromomethyl group in the ortho position as a donor with primary amines has been suggested . This reaction can lead to acyclic ring-opening products and a number of cyclic products .Physical And Chemical Properties Analysis

Isoindoline is a heterocyclic organic compound with the molecular formula C8H9N . It consists of a fused benzopyrrole ring system and constitutes the regioisomer of the abundant 1H-indole heterocycle .Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Given the importance of indoles and trifluoromethyl groups, combining the two into a single entity would be very interesting . It is of profound significance to study new and potentially physiologically active indoles containing trifluoromethyl from the perspective of synthetic methodology and application prospects .

Propiedades

Número CAS |

2438637-61-5 |

|---|---|

Fórmula molecular |

C23H17Cl2F3N2O4S |

Peso molecular |

545.35 |

Nombre IUPAC |

4-(2,6-dichlorophenyl)sulfanyl-3-(5,6-dimethoxy-1,3-dihydroisoindole-2-carbonyl)-6-(trifluoromethyl)-1H-pyridin-2-one |

InChI |

InChI=1S/C23H17Cl2F3N2O4S/c1-33-15-6-11-9-30(10-12(11)7-16(15)34-2)22(32)19-17(8-18(23(26,27)28)29-21(19)31)35-20-13(24)4-3-5-14(20)25/h3-8H,9-10H2,1-2H3,(H,29,31) |

Clave InChI |

SPAYLOCXFWJEBL-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C2CN(CC2=C1)C(=O)C3=C(C=C(NC3=O)C(F)(F)F)SC4=C(C=CC=C4Cl)Cl)OC |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-[4-(trifluoromethyl)phenyl]methanone](/img/structure/B2891530.png)

![2-[1-(1-Phenylethyl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2891537.png)

![1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-(phenylthio)propan-1-one](/img/structure/B2891544.png)

![1-{2,6-Diazaspiro[3.3]heptan-2-yl}ethan-1-one; trifluoroacetic acid](/img/structure/B2891545.png)

![(2Z)-2-[(3-fluoro-2-methylphenyl)imino]-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2891548.png)